molecular formula C6H3Cl2FN2O B046746 2,6-Dichloro-5-fluoronicotinamide CAS No. 113237-20-0

2,6-Dichloro-5-fluoronicotinamide

Cat. No. B046746
M. Wt: 209 g/mol
InChI Key: ZVYNUGSPFZCYEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-Dichloro-5-fluoronicotinamide involves several steps, starting from 2,6-dichloro-5-fluoronicotinic acid treated with thionyl chloride to yield 2,6-dichloro-5-fluoronicotinoyl chloride. This intermediate is then reacted with potassium ethyl malonate and magnesium chloride-triethylamine in ethyl acetate, producing ethyl 2,6-dichloro-5-fluoronicotinoyl acetate with an overall yield of about 71% (Zhou Yan-feng, 2007). Furthermore, the decarboxylative Blaise reaction has been applied for efficient synthesis in a single step, showcasing the versatility and adaptability of synthetic methods for this compound (Jae Hoon Lee et al., 2007).

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(4-bromophenyl)-5,6-dichloronicotinamide and 6-chloro-5-fluoro-N-(3-pyridyl)nicotinamide, indicates almost planar molecules that are held together by intermolecular hydrogen bonding. This suggests that 2,6-Dichloro-5-fluoronicotinamide would also exhibit a planar structure conducive to such interactions, which is significant for its biological and chemical behavior (J. Jethmalani et al., 1996).

Scientific Research Applications

  • Synthesis of Purine Nucleosides : It is used in the synthesis of purine nucleosides, which are cytotoxic to cell lines and show modest lifespan increases in mice against P388 leukemia (Thomas et al., 1994).

  • Quinolone Antibacterial Agents : This compound plays a key role in the synthesis of Quinolone antibacterial agents (Zhu, 2005).

  • Antagonist of TRPV1 : It is a potent TRPV1 antagonist with activity in an in vivo model of inflammatory pain, and has been progressed into pre-clinical development (Westaway et al., 2008).

  • PET Melanoma Imaging : [(18)F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide is a novel radiotracer for PET melanoma imaging with high tumor uptake and rapid body clearance (Greguric et al., 2009).

  • Anti-HIV-1 Agent : It is a novel anti-HIV-1 agent with low micromolar to low nanomolar inhibitory activity against wt HIV-1 and clinically relevant mutants (Nawrozkij et al., 2008).

  • Synthesis of Ethyl 2,6-Dichloro-5-fluoronicotinoyl Acetate : This synthesis yields about 71% and is used in scientific research applications (Zhou, 2007).

  • Pharmaceutical Intermediate : The synthesis of 2,6-Dichloro-5-fluoronicotinic acid is a key pharmaceutical intermediate (Wang et al., 2006).

  • Antibacterial Properties : 5-FLUORONICOTINIC ACID and related compounds inhibit bacteria such as Streptococcus sp., Staphylococcus aureus, Escherichia coli, and Lactobacillus plantarum in vitro and in mice (Streightoff, 1963).

Safety And Hazards

2,6-Dichloro-5-fluoronicotinamide is harmful if swallowed or inhaled, and it causes skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment .

Future Directions

2,6-Dichloro-5-fluoronicotinamide is currently used as a pharmaceutical intermediate in the synthesis of Sotorasib and AMG 510 . As research progresses, it may find additional applications in the synthesis of other pharmaceutical compounds.

properties

IUPAC Name

2,6-dichloro-5-fluoropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FN2O/c7-4-2(6(10)12)1-3(9)5(8)11-4/h1H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYNUGSPFZCYEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378845
Record name 2,6-dichloro-5-fluoronicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-5-fluoronicotinamide

CAS RN

113237-20-0
Record name 2,6-dichloro-5-fluoronicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-5-fluoronicotinamide
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Synthesis routes and methods I

Procedure details

To a suspension of 10 g of 2,6-dichloro-5-fluoronicotinic acid in 30 mL of toluene, 8.5 g of thionyl chloride and 0.10 mL of N,N-dimethylformamide were added, and the mixture was stirred at 72° C. for 1 hour 30 minutes. The reaction mixture was cooled to room temperature, and the solvent was distilled off under reduced pressure. The resultant residue was dropped to 30 mL of 25% ammonium water at −20° C. The temperature was increased to 5 C.°, and the mixture was stirred for 30 minutes. The solid was filtered off to obtain 9.9 g of 2,6-dichloro-5-fluoronicotinamide as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 25 g (130.90 mmol) of 2,6-dichloro-5-fluoro-3-cyanopyridine in conc. sulfuric acid (125 ml) was stirred at 60-65° C. for 1 h. After cooling to RT, the contents of the flask were poured onto ice-water and extracted three times with ethyl acetate (100 ml each time). The combined organic phases were washed with water (100 ml) and then with saturated aqueous sodium hydrogencarbonate solution (100 ml), dried and concentrated on a rotary evaporator. The material obtained was dried under high vacuum.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A 12-L 3-neck round bottom flask equipped with overhead stirrer, refluxing condenser, and N2 inlet/outlet was charged with 2,6-dichloro-5-fluoronicotinonitrile (2.0 kg, 1.0 eq). Concentrated sulfuric acid (4.93 L) was added and the mixture was stirred at RT until most of the brown solids had dissolved. Next, the reaction mixture was stirred at 65° C. for 1 h. The dark-brown solution was cooled to a temperature<10° C. using an ice bath. The reaction mixture was added to a 50-L round bottom flask, which contained de-ionized water (24.7 L) that had been cooled to a temperature<10° C., using a peristaltic pump. The reaction mixture was added to the water quench over a 2.3 h period, which kept the internal temperature of the mixture below 21° C. The resulting slurry was filtered through a Buchner funnel fitted with a Sharkskin filter paper. The 50-L RBF was rinsed with water (3×4 L) and the rinses were used to wash the filter cake. The filter cake was conditioned for 50 min, transferred to a drying tray, and was dried under high vacuum at 40-50° C. for 24 h and then at 20-25° C. for 18 h to give the title compound as a beige solid (896.4 g, 82%). 1H NMR (500 MHz, DMSO-d6) δ ppm 7.94 (s, 1 H), 8.10 (s, 1 H), 8.24 (d, 1 H). [M+H] calc'd for C6H3Cl2FN2O, 209; found, 209.
Quantity
2 kg
Type
reactant
Reaction Step One
Quantity
4.93 L
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
24.7 L
Type
solvent
Reaction Step Four
Yield
82%

Synthesis routes and methods IV

Procedure details

A suspension of 25 g (130.90 mmol) of 2,6-dichloro-5-fluoro-3-cyanopyridine in conc. sulphuric acid (125 ml) was stirred for 1 h at 60-65° C. After cooling to RT, the flask contents were poured into ice water and extracted with ethyl acetate three times (100 ml each time). The combined organic phases were washed with water (100 ml) and then with saturated aqueous sodium hydrogen carbonate solution (100 ml), dried and concentrated in a rotary evaporator. The material obtained was dried under high vacuum.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

The amide was prepared by addition of concentrated sulfuric acid, 185 kg, to the 2,6-dichloro-3-cyano-5-fluoropyridine (2) residue prepared in Example 2b. The mixture was heated at about 75° C. for 1 hour. The solution was cooled and added to 360 kg of ice water. The suspension formed was extracted with isopropyl alcohol/chloroform (30:70). The organic layer was removed and dried. The solvent was evaporated to provide the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
residue
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
360 kg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Dichloro-5-fluoronicotinamide
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2,6-Dichloro-5-fluoronicotinamide
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2,6-Dichloro-5-fluoronicotinamide
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2,6-Dichloro-5-fluoronicotinamide
Reactant of Route 6
2,6-Dichloro-5-fluoronicotinamide

Citations

For This Compound
9
Citations
T Miyamoto, H EGAWA… - Chemical and …, 1987 - jstage.jst.go.jp
An alternative synthesis of enoxacin, a 1, 8-naphthyridine antibacterial agent, was developed. The present method involves 1, 8-naphthyridine ring construction by the Dieckmann type …
Number of citations: 41 www.jstage.jst.go.jp
BA Lanman, JR Allen, JG Allen, AK Amegadzie… - 2019 - ACS Publications
KRAS G12C has emerged as a promising target in the treatment of solid tumors. Covalent inhibitors targeting the mutant cysteine-12 residue have been shown to disrupt signaling by …
Number of citations: 397 pubs.acs.org
BA Lanman, AT Parsons - Current Drug Synthesis, 2022 - Wiley Online Library
In 1967, Kirsten and Mayer isolated a murine retrovirus that caused the rapid formation of sarcomas in infected rodents and oncogenically transformed cells in tissue culture. Through …
Number of citations: 4 onlinelibrary.wiley.com
J Xia, N Hui, L Tian, C Liang, J Zhang, J Liu… - Biomedicine & …, 2022 - Elsevier
In recent years, with improvements in treatments for heart failure (HF), the survival period of patients has been extended. However, the emergence of some patients with repeated …
Number of citations: 14 www.sciencedirect.com
S Yuan, DS Wang, H Liu, SN Zhang, WG Yang… - European Journal of …, 2023 - Elsevier
50 New drugs including 36 chemical entities and 14 biologics were approved by the US Food and Drug Administration during 2021. Among the marketed drugs, 31 new small molecule …
Number of citations: 10 www.sciencedirect.com
AT Parsons, S Caille, MA Caporini… - … Process Research & …, 2022 - ACS Publications
Described herein is the discovery and development of a process to prepare an atropisomeric intermediate in the synthesis of the KRAS G12C inhibitor sotorasib. Using high-throughput …
Number of citations: 12 pubs.acs.org
J Gras - Drugs of the Future, 2021 - access.portico.org
The most frequent and lethal cancer worldwide is lung cancer, wherein RAS is the most frequently mutated oncogene in cancer, and the specific KRAS mutation glycine 12 to cysteine (…
Number of citations: 2 access.portico.org
J Gras - Drugs of the Future, 2018 - access.portico.org
Heart failure (HF) is a clinical syndrome associated with high morbidity and mortality, in which the heart is unable to deliver the cardiac output that is required to meet the body’s demand…
Number of citations: 2 access.portico.org
D Nagavalli, P Nanthagopal
Number of citations: 0

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